1-(4-Acetylphenyl)-3-(3,5-dimethoxyphenyl)thiourea
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Overview
Description
1-(4-Acetylphenyl)-3-(3,5-dimethoxyphenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound is characterized by the presence of an acetyl group attached to a phenyl ring and a dimethoxyphenyl group attached to the thiourea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Acetylphenyl)-3-(3,5-dimethoxyphenyl)thiourea typically involves the reaction of 4-acetylphenyl isothiocyanate with 3,5-dimethoxyaniline. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Acetylphenyl)-3-(3,5-dimethoxyphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form corresponding sulfenic, sulfinic, or sulfonic acids.
Reduction: The acetyl group can be reduced to an alcohol or further to a hydrocarbon.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophilic reagents like nitric acid, bromine, or sulfuric acid are used under controlled conditions.
Major Products Formed
Oxidation: Formation of sulfenic, sulfinic, or sulfonic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of nitro, halo, or sulfonyl derivatives.
Scientific Research Applications
1-(4-Acetylphenyl)-3-(3,5-dimethoxyphenyl)thiourea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Acetylphenyl)-3-(3,5-dimethoxyphenyl)thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with biological molecules, affecting their function. Additionally, the aromatic rings can participate in π-π interactions with proteins and nucleic acids, influencing their activity. The compound may also inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methylphenyl)-3-(3,5-dimethoxyphenyl)thiourea
- 1-(4-Chlorophenyl)-3-(3,5-dimethoxyphenyl)thiourea
- 1-(4-Nitrophenyl)-3-(3,5-dimethoxyphenyl)thiourea
Uniqueness
1-(4-Acetylphenyl)-3-(3,5-dimethoxyphenyl)thiourea is unique due to the presence of the acetyl group, which imparts distinct chemical and biological properties. The acetyl group can undergo specific reactions, such as acetylation and deacetylation, which are not possible with other similar compounds. Additionally, the combination of the acetyl and dimethoxyphenyl groups enhances the compound’s ability to interact with various molecular targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-(4-acetylphenyl)-3-(3,5-dimethoxyphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-11(20)12-4-6-13(7-5-12)18-17(23)19-14-8-15(21-2)10-16(9-14)22-3/h4-10H,1-3H3,(H2,18,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPODSICEACTIHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=S)NC2=CC(=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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